molecular formula C12H18BNO5 B2486868 (5-{[(Tert-butoxy)carbonyl]amino}-2-methoxyphenyl)boronic acid CAS No. 2377606-32-9

(5-{[(Tert-butoxy)carbonyl]amino}-2-methoxyphenyl)boronic acid

Cat. No.: B2486868
CAS No.: 2377606-32-9
M. Wt: 267.09
InChI Key: OGPGDUGPIPUKKR-UHFFFAOYSA-N
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Description

(5-{[(Tert-butoxy)carbonyl]amino}-2-methoxyphenyl)boronic acid is a boronic acid derivative with the molecular formula C12H18BNO5. It is commonly used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of various organic compounds .

Scientific Research Applications

(5-{[(Tert-butoxy)carbonyl]amino}-2-methoxyphenyl)boronic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki–Miyaura coupling.

    Biology: It is used in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with boronic acid moieties.

    Industry: It is used in the production of advanced materials, including polymers and electronic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-{[(Tert-butoxy)carbonyl]amino}-2-methoxyphenyl)boronic acid typically involves the reaction of 5-amino-2-methoxyphenylboronic acid with tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions. The reaction proceeds as follows:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(5-{[(Tert-butoxy)carbonyl]amino}-2-methoxyphenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-{[(Tert-butoxy)carbonyl]amino}-2-methoxyphenyl)boronic acid is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. The presence of both the tert-butoxycarbonyl-protected amino group and the methoxy group allows for versatile applications in organic synthesis and material science .

Properties

IUPAC Name

[2-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO5/c1-12(2,3)19-11(15)14-8-5-6-10(18-4)9(7-8)13(16)17/h5-7,16-17H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGPGDUGPIPUKKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)NC(=O)OC(C)(C)C)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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